(E)-beta-ocimene
Overview
Description
Ocimene is a naturally occurring monoterpene found in a variety of plants and fruits. It is known for its pleasant, sweet, and herbal scent, making it a popular ingredient in the fragrance industry . Ocimene exists in several isomeric forms, including alpha-ocimene, cis-beta-ocimene, and trans-beta-ocimene, each differing in the position of their double bonds .
Mechanism of Action
Ocimene, also known as trans-beta-Ocimene, (3E)-3,7-dimethylocta-1,3,6-triene, (E)-3,7-Dimethylocta-1,3,6-triene, or (E)-beta-ocimene, is a monoterpene found in a variety of plants and fruits . This compound plays a significant role in plant defense mechanisms and has potential therapeutic properties .
Target of Action
Ocimene primarily targets parasites such as Leishmania amazonensis . It exhibits direct activity against the parasite, inhibiting the growth of promastigotes and axenic amastigotes .
Mode of Action
Ocimene interacts with its targets by inhibiting their growth. It has been shown to have excellent growth inhibition of promastigotes (IC50 = 2.78 μM) and axenic amastigotes (EC50 = 1.12 μM) at concentrations non-toxic to RAW 264.7 macrophages .
Biochemical Pathways
Ocimene is part of the terpenes, a large group of plant natural products. The formation of basic C5 units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), proceeds via two alternative pathways: the mevalonate pathway from acetyl-CoA and the methylerythritol phosphate pathway from pyruvate and glyceraldehyde-3-phosphate .
Pharmacokinetics
It is known that terpenes are generally lipophilic and can be absorbed through the skin, respiratory tract, and gastrointestinal tract
Result of Action
The primary result of ocimene’s action is the inhibition of parasite growth . Additionally, ocimene has been linked to a spectrum of therapeutic effects. Preliminary studies suggest that ocimene may support respiratory health, provide mental clarity, and foster an overall sense of well-being .
Action Environment
Ocimene is unstable in air and nearly insoluble in water, but soluble in common organic solvents . Environmental factors such as heat or insect damage can trigger certain plants to emit ocimene . This emission can attract natural predators of the offending insects, serving as an indirect plant defense mechanism .
Biochemical Analysis
Biochemical Properties
OCIMENE interacts with various enzymes and proteins. For instance, it is synthesized by ocimene synthases, which are acyclic monoterpene synthases (mTPSs) . These enzymes have been found to arise several times in independent lineages during plant evolution . The interaction between OCIMENE and these enzymes plays a crucial role in the biosynthesis of monoterpenes .
Cellular Effects
OCIMENE has shown potential as an antiviral and antifungal compound . It has been shown to inhibit several viruses and may bind better to viral cells than most other terpenes found in essential oils . Furthermore, studies have shown that OCIMENE may have antifungal properties . It also exhibits selective antileishmanial activity against both stages of L. amazonensis with low levels of cytotoxicity to host cells .
Molecular Mechanism
The molecular mechanism of OCIMENE involves its interaction with various biomolecules. For instance, it has been shown to neutralize various spike proteins that can cause viral infections to enter human cells . Additionally, it has been suggested that mutations in certain sites of mTPSs obstruct the isomerization of geranyl diphosphate, which is crucial for the synthesis of OCIMENE .
Temporal Effects in Laboratory Settings
The effects of OCIMENE can change over time in laboratory settings. For instance, the emissions of OCIMENE in flowers of different species follow marked temporal and spatial patterns of emission . Furthermore, important OCIMENE emissions are induced from vegetative plant tissues after herbivory in many species .
Dosage Effects in Animal Models
While there is limited information on the dosage effects of OCIMENE in animal models, some studies have shown its potential therapeutic effects. For instance, OCIMENE-treated rats showed a significant decrease in AchE levels compared to rotenone-treated rats .
Metabolic Pathways
OCIMENE is involved in the biosynthesis of monoterpenes . It is synthesized from geranyl diphosphate by ocimene synthases . This process is crucial for the production of monoterpenes, which play important roles in plant defense against environmental stresses .
Transport and Distribution
It is known that OCIMENE is released in significant amounts from the leaves and flowers of many plant species .
Subcellular Localization
One study has shown that an ocimene synthase gene, which is responsible for the synthesis of OCIMENE, is located in plastids .
Preparation Methods
Ocimene is primarily extracted from natural sources through steam distillation. This method involves subjecting plant material to hot steam, which releases essential oils containing ocimene. The oil is then collected and cooled to separate ocimene for further purification if needed . Industrial production of ocimene typically involves the extraction from plants like mint, parsley, orchids, hops, kumquats, mangoes, basil, and pepper .
Chemical Reactions Analysis
Ocimene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of ocimene by hydroxyl radicals (OH) in the presence of nitrogen oxides (NOx), leading to the formation of organic nitrates and secondary organic aerosols . Common reagents used in these reactions include hydroxyl radicals and nitrogen oxides. The major products formed from these reactions are organic nitrates and secondary organic aerosols .
Scientific Research Applications
Ocimene has a wide range of scientific research applications. In chemistry, it is studied for its role in the formation of secondary organic aerosols, which affect Earth’s radiative balance . In biology, ocimene is known to play a role in plant defense mechanisms, attracting pollinators and repelling herbivores . In medicine, ocimene has shown potential therapeutic applications, including anti-inflammatory, antifungal, and antibacterial properties . Additionally, ocimene is used in the fragrance and food industries for its sweet, herbal scent and flavor .
Comparison with Similar Compounds
Ocimene is often compared to other monoterpenes, such as myrcene, limonene, and humulene. Unlike these more common terpenes, ocimene is less prevalent in plants but still contributes significantly to their aromatic profiles . Ocimene’s unique sweet, herbal scent distinguishes it from the citrusy aroma of limonene and the earthy scent of myrcene . Additionally, ocimene’s potential therapeutic properties, such as its anti-inflammatory and antifungal effects, make it a valuable compound in various industries .
Similar Compounds::- Myrcene
- Limonene
- Humulene
- Alpha-pinene
- Beta-pinene
Ocimene’s distinct chemical structure and properties set it apart from these similar compounds, highlighting its uniqueness and versatility in various applications.
Properties
IUPAC Name |
(3E)-3,7-dimethylocta-1,3,6-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPKGUQCSIINRJ-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=C(C)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC/C=C(\C)/C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040567 | |
Record name | Ocimene (E) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | trans-Ocimene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030089 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
174.00 to 175.00 °C. @ 760.00 mm Hg | |
Record name | trans-Ocimene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030089 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3779-61-1, 13877-91-3, 27400-72-2 | |
Record name | (E)-β-Ocimene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3779-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ocimene trans-beta-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Ocimene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octatriene, 3,7-dimethyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027400722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ocimene (E) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-3,7-dimethylocta-1,3,6-triene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-OCIMENE, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38BQ4UYY06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | trans-Ocimene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030089 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ocimene?
A1: Ocimene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.
Q2: Are there any spectroscopic data available for ocimene?
A2: While specific spectroscopic data isn't extensively provided in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed to identify and analyze ocimene in various plant extracts [, , , ].
Q3: How does ocimene contribute to plant defense mechanisms?
A3: Ocimene acts as a herbivore-induced volatile organic compound (VOC) in various plant species. When herbivores attack, plants release ocimene, which can repel herbivores directly or indirectly by attracting their natural enemies. For example, β-ocimene emission in tea plants, induced by pests like Ectropis obliqua, attracts parasitoid wasps that prey on the pests, thus acting as an indirect defense mechanism [, ].
Q4: Does ocimene affect insect behavior beyond repellency?
A4: Yes, ocimene can influence insect behavior in multiple ways. For instance, β-ocimene acts as a key chemical cue in attracting the parasitoid wasp Parapanteles hyposidrae, a natural enemy of the tea geometrid (Ectropis obliqua), aiding in pest suppression []. Additionally, in the fall webworm moth (Hyphantria cunea), β-ocimene promotes mating and oviposition behaviors [].
Q5: Is there evidence suggesting a link between ocimene emission and environmental stress in plants?
A5: Studies on Quercus ilex suggest that monoterpenes, including ocimene, might contribute to a plant's ability to tolerate heat stress. Fumigating Q. ilex with monoterpenes during exposure to high temperatures reduced the decline in photosynthesis, photorespiration, and monoterpene emissions compared to non-fumigated plants. This protective effect suggests a role for monoterpenes in mitigating heat stress [].
Q6: How does ocimene production in plants respond to light conditions?
A6: Research indicates that ocimene biosynthesis is closely linked to photosynthesis. In lima bean (Phaseolus lunatus), β-ocimene synthesis primarily utilizes carbon fixed during photosynthesis via the plastidial 2-C-methyl-D-erythritol 4-phosphate pathway []. This connection is further supported by the observation that β-ocimene emissions from damaged leaves are significantly higher during the day compared to nighttime [].
Q7: What role does ocimene play in plant-to-plant communication?
A7: Studies show that volatiles, including β-ocimene, released from herbivore-infested tea plants can prime neighboring plants, leading to increased β-ocimene emission in the surrounding plants. This volatile-mediated communication prepares the neighboring plants for potential attacks and enhances their defense response [].
Q8: Are there any potential applications of ocimene in pest control?
A8: The repellent and attractant properties of ocimene against various insects suggest potential applications in pest control strategies. Research on Melicope pteleifolia essential oil, rich in β-cis-ocimene, showed promising fumigant, contact, and repellent activities against storage pests like Tribolium castaneum, Lasioderma serricorne, and Liposcelis bostrychophila [].
Q9: How is ocimene synthesized in plants?
A9: Ocimene biosynthesis occurs through specialized enzymes called terpene synthases (TPSs). In snapdragon flowers, two distinct TPSs, (E)-β-ocimene synthase (AmOCS) and myrcene synthase (AmMYS), are responsible for the production of ocimene and myrcene, respectively. These enzymes utilize geranyl diphosphate (GPP) as a substrate, highlighting their role in floral scent production [].
Q10: Does the genetic background of a plant affect its ocimene emission?
A10: Yes, genetic variation can significantly influence ocimene emission. Studies on Arabidopsis thaliana ecotypes revealed that differences in (E)-β-ocimene emission are attributed to variations in the terpene synthase genes TPS02 and TPS03. These variations can lead to differences in enzyme functionality and subcellular localization, ultimately impacting the plant's volatile profile [].
Q11: What is the role of light in regulating ocimene biosynthesis?
A11: Light, particularly blue light, plays a crucial role in regulating ocimene biosynthesis in some plants. In snapdragon, blue light enhances the expression of AmOCS, the enzyme responsible for ocimene production. This regulation involves a complex pathway involving the blue light receptor AmCRY1 and the transcription factor AmMYB24 [].
Q12: Are there specific transcription factors involved in regulating ocimene synthase expression?
A12: Research on snapdragon identified AmMYB24 as a key transcription factor regulating AmOCS expression. Overexpression of AmMYB24 led to increased AmOCS transcript levels, indicating a positive regulatory role [].
Q13: Is there research on the potential therapeutic effects of ocimene?
A13: While limited, some studies suggest potential therapeutic benefits of ocimene. For instance, research on a rotenone-induced rat model of Parkinson's disease indicated that ocimene might have neuroprotective properties. The study reported reduced α-synuclein aggregation, a hallmark of Parkinson's disease, in rats treated with ocimene [].
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